molecular formula C14H20N2S B4862738 N-phenethylpiperidine-1-carbothioamide

N-phenethylpiperidine-1-carbothioamide

Cat. No.: B4862738
M. Wt: 248.39 g/mol
InChI Key: MGICFDHZUDIPGA-UHFFFAOYSA-N
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Description

N-Phenethylpiperidine-1-carbothioamide is a heterocyclic compound featuring a piperidine core substituted with a phenethyl group and a carbothioamide functional group. These compounds are of interest due to their diverse chemical reactivity and biological activities, which are influenced by substituent patterns on the phenyl or heteroaromatic rings .

Properties

IUPAC Name

N-(2-phenylethyl)piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2S/c17-14(16-11-5-2-6-12-16)15-10-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGICFDHZUDIPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-phenethylpiperidine-1-carbothioamide can be synthesized through the reaction of phenyl isothiocyanate with piperidine . The reaction typically involves the nucleophilic attack of the piperidine nitrogen on the carbon of the isothiocyanate group, leading to the formation of the carbothioamide linkage. The reaction is usually carried out in an appropriate solvent, such as dichloromethane, under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-phenethylpiperidine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbothioamide group to other functional groups, such as amines.

    Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenethyl derivatives.

Scientific Research Applications

N-phenethylpiperidine-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-phenethylpiperidine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring and phenethyl group allow it to fit into binding sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Substituents Key Structural Features
N-Benzyl-2-(pyridin-3-yl)piperidine-1-carbothioamide () Benzyl group, pyridin-3-yl ring Pyridine ring enhances π-π stacking; benzyl group increases lipophilicity .
4-Benzyl-N-(3-fluorophenyl)piperidine-1-carbothioamide () 3-Fluorophenyl group Fluorine atom at meta position improves electronegativity and target binding .
N-(3-Methylphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide () 3-Methylphenyl, pyridin-3-yl Methyl group enhances steric bulk; pyridine improves solubility .
N-Phenylpiperidine-1-carbothioamide () Simple phenyl group Intermolecular N–H⋯S hydrogen bonding stabilizes crystal structure .

Key Trends :

  • Electron-withdrawing groups (e.g., fluorine in ) enhance binding affinity to biological targets by modulating electron density.
  • Aromatic heterocycles (e.g., pyridine in and ) improve solubility and enable interactions with enzymes or receptors via hydrogen bonding.
  • Steric substituents (e.g., methyl in ) may reduce conformational flexibility but increase selectivity for specific targets.

Physicochemical Properties

Crystallographic data from N-phenylpiperidine-1-carbothioamide () reveals:

  • Hydrogen bonding : Intermolecular N–H⋯S interactions (bond length ~3.3 Å) stabilize the crystal lattice, a feature common to carbothioamides .
  • Torsional angles : Substituents on the phenyl ring (e.g., fluorine in ) alter dihedral angles between the piperidine and aromatic rings, affecting molecular planarity and packing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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